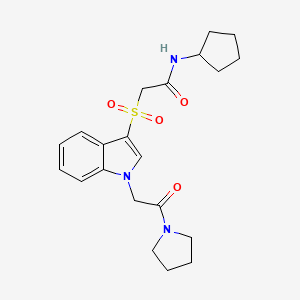

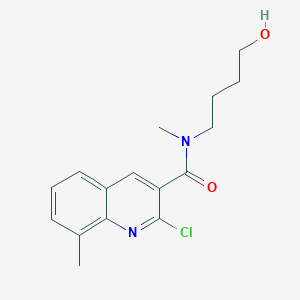

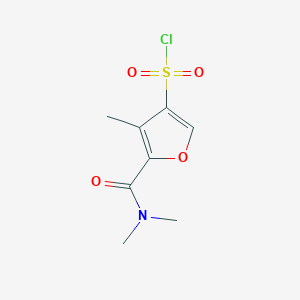

![molecular formula C18H26ClN3O2 B2861560 N-(2-氨基-2-苯乙基)-5-氧代-2,3,6,7,8,9-六氢-1H-吡咯并[1,2-a]氮杂菲-9a-甲酰胺;盐酸盐 CAS No. 2418715-29-2](/img/structure/B2861560.png)

N-(2-氨基-2-苯乙基)-5-氧代-2,3,6,7,8,9-六氢-1H-吡咯并[1,2-a]氮杂菲-9a-甲酰胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride” is a compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .

Synthesis Analysis

The synthesis of such compounds often involves the ring expansion of either five or six-membered compounds using various methods . For instance, the synthesis of alkaloids with a similar structure has been achieved by expansion reactions of the six-membered ring by the action of the amino acid L-proline . Another method involves the tandem C/N-Difunctionalization of Nitroarenes, which includes a reductive amination and annulation by a ring expansion/contraction sequence .Chemical Reactions Analysis

The key stages of the chemical reactions involved in the synthesis of such compounds often include spontaneous [1,7]-electrocyclization of 2-aza-1,3,5-triene anions generated in situ .科学研究应用

Antidepressant Drug Synthesis

The compound shows promise in the field of medicinal chemistry , particularly in the synthesis of antidepressant drugs . Metal-catalyzed reactions are crucial for creating key structural motifs found in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). The role of transition metals like iron, nickel, and ruthenium as catalysts in these syntheses is significant, and EN300-26676378 could be involved in developing new antidepressants with rapid onset, fewer side effects, and enhanced cognitive function .

Cancer Therapeutics

In the realm of oncology , there’s potential for EN300-26676378 to be part of a novel design approach for cancer drug development. By combining histone deacetylase (HDAC) inhibitors with kinase inhibitor activity, there’s a possibility of achieving additive or synergistic effects in cancer treatment. This dual-target strategy could lead to more effective therapies against various cancers .

未来方向

Future research could focus on further exploring the synthesis methods, understanding the mechanism of action, and investigating the potential therapeutic applications of “N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride”. Additionally, more rigorous methods for determining the absolute configurations of similar alkaloids could be developed .

作用机制

Target of Action

The primary targets of EN300-26676378 are the Histone Deacetylase (HDAC) enzymes , specifically HDAC1 and HDAC2 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the condensation of chromatin and repression of gene transcription.

Mode of Action

EN300-26676378 acts as an inhibitor of HDAC1 and HDAC2 . It binds to these enzymes, preventing them from removing acetyl groups from histones. This results in a more relaxed chromatin structure, allowing for increased gene transcription. The compound contains an N-(2-Amino-phenyl)-amide moiety, which serves as a zinc-binding group in the active site of the HDAC enzymes .

Biochemical Pathways

The inhibition of HDAC1 and HDAC2 by EN300-26676378 affects various biochemical pathways. One significant effect is the upregulation of gene transcription . This can lead to changes in cell proliferation and differentiation, and has been shown to have anti-proliferative activity against certain cancer cell lines .

Result of Action

The inhibition of HDAC1 and HDAC2 by EN300-26676378 leads to changes in gene expression . This can result in various cellular effects, including decreased cell proliferation and increased cell differentiation. In particular, the compound has been shown to have anti-proliferative activity against the A549 and SF268 cancer cell lines .

属性

IUPAC Name |

N-(2-amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2.ClH/c19-15(14-7-2-1-3-8-14)13-20-17(23)18-10-5-4-9-16(22)21(18)12-6-11-18;/h1-3,7-8,15H,4-6,9-13,19H2,(H,20,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRKUVNYMOYTJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCCN2C(=O)C1)C(=O)NCC(C3=CC=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

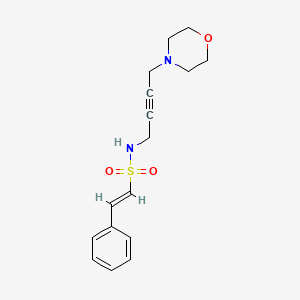

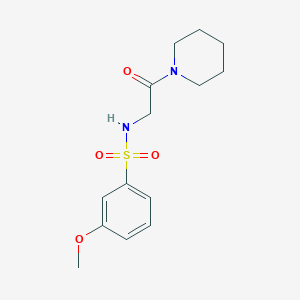

![5-chloro-N-[2-(3-chlorophenoxy)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2861484.png)

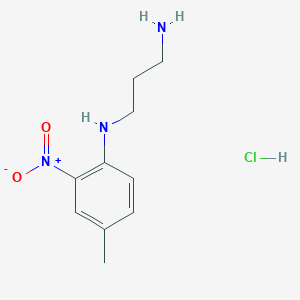

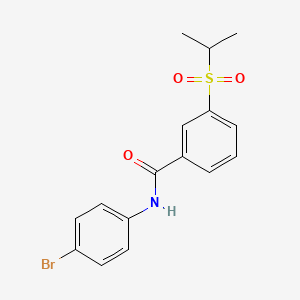

![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2861491.png)

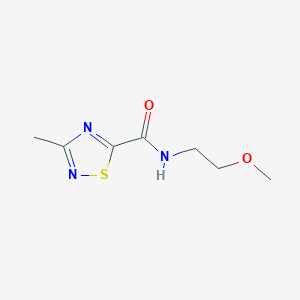

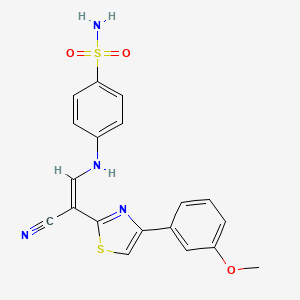

![(E)-3-(dimethylamino)-2-[3-(2-methylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2861497.png)

![4A-methyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B2861498.png)